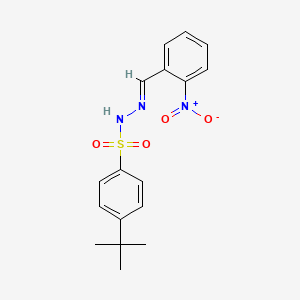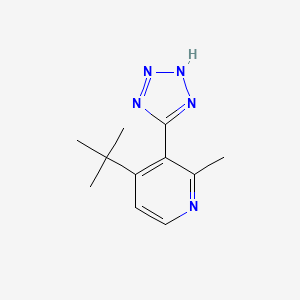
1-(acetyloxy)-2,2,6,6-tetramethyl-4-piperidinyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds, such as 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate and 4-acetamido-(2,2,6,6-tetramethyl-piperidin-1-yl)oxyl, demonstrates the oxidative capabilities and the cost-effective, environmentally friendly methods available for synthesizing complex piperidinyl derivatives (Mercadante et al., 2013).
Molecular Structure Analysis
The crystal structure analysis of 4-methacryloyloxy-2,2,6,6-tetramethyl-1-piperidinyloxyl (MOTMP) and its comparison with related compounds provides insights into the one-dimensional ordering of spins of NO radicals and their interactions, which are crucial for understanding the molecular structure of 1-(acetyloxy)-2,2,6,6-tetramethyl-4-piperidinyl acetate (Kajiwara et al., 1994).
Chemical Reactions and Properties
The compound's ability to participate in various oxidation reactions is highlighted by the use of 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) in combination with other oxidants for the conversion of alcohols to carbonyl compounds, showcasing its reactivity and potential applications in synthesis processes (Mico et al., 1997).
Physical Properties Analysis
The molecular and crystal structures of related piperidinyl derivatives, such as 1-methyl-2-oxo-3-acetoxy-4-hydroxy-4-(phenyl)hydropyridine, provide a basis for understanding the physical properties of 1-(acetyloxy)-2,2,6,6-tetramethyl-4-piperidinyl acetate. These studies reveal the influence of intramolecular and intermolecular hydrogen bonds on the conformation and packing of molecules in crystals (Kuleshova & Khrustalev, 2000).
Chemical Properties Analysis
The radical-mediated nitrile translocation and other chemical transformations involving 2,2,6,6-tetramethylpiperidinyl derivatives underscore the compound's chemical properties and reactivity. Such studies facilitate the development of novel synthetic routes and the understanding of the compound's behavior in various chemical contexts (Organic & biomolecular chemistry, 2012).
Wissenschaftliche Forschungsanwendungen
Antioxidant Properties and Inflammatory Conditions
Cyclic nitroxides, such as tempol and related compounds, have been investigated for their antioxidant properties. These compounds are known to attenuate the toxicity of nitric oxide-derived oxidants, which are prevalent in inflammatory conditions. Tempol, in particular, has been shown to protect animals from injuries associated with increased production of nitric oxide and its derived oxidants. The ability of these nitroxides to react rapidly with nitrogen dioxide and carbonate radical, leading to their oxidation to oxammonium cations and subsequent recycling, is a key mechanism in their protective role under inflammatory conditions (Augusto et al., 2008).
Prokinetic Agent in Gastrointestinal Motility Disorders
Cisapride, a substituted piperidinyl benzamide chemically related to metoclopramide, has been studied for its use as a prokinetic agent in gastrointestinal motility disorders. Its novel mechanism of action involves the enhancement of acetylcholine release in the myenteric plexus of the gut, facilitating or restoring motility throughout the gastrointestinal tract without the central depressant or antidopaminergic effects associated with similar compounds (McCallum et al., 2012).
Environmental Applications
Research on the removal of persistent organic pollutants, such as sulfamethoxazole, from aqueous solutions has highlighted the importance of cleaner and sustainable technologies. Studies have focused on adsorption, electrochemical oxidation, and photocatalytic degradation as effective methods for removing these contaminants. The development of materials capable of strong chemical interactions and catalytic degradation through the generation of hydroxyl radicals is crucial for enhancing removal efficiency and promoting environmental sustainability (Prasannamedha & Kumar, 2020).
Eigenschaften
IUPAC Name |
(1-acetyloxy-2,2,6,6-tetramethylpiperidin-4-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-9(15)17-11-7-12(3,4)14(18-10(2)16)13(5,6)8-11/h11H,7-8H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTRTWIACWHJYFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(N(C(C1)(C)C)OC(=O)C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Acetyloxy)-2,2,6,6-tetramethylpiperidin-4-yl acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-chlorophenyl)-N'-[2-(4-chlorophenyl)ethyl]urea](/img/structure/B5566225.png)

![ethyl 4-[(8-allyl-2-oxo-2H-chromen-3-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5566235.png)
![5-(3-ethyl-1,2,4-oxadiazol-5-yl)-1-[2-(4-morpholinyl)ethyl]-2-piperidinone](/img/structure/B5566247.png)
![N-isopropyl-3-({[(1-propyl-1H-pyrazol-4-yl)methyl]amino}sulfonyl)benzamide](/img/structure/B5566261.png)
![1-[(5-chloro-2-thienyl)methyl]-8-(6-methyl-3-pyridazinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5566274.png)
![4-[(2S)-2-amino-2-(1-butyl-3-cyclopentyl-1H-1,2,4-triazol-5-yl)ethyl]phenol](/img/structure/B5566281.png)
![7-(2-furyl)-2-[(3-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5566284.png)
![N'-[4-(diethylamino)benzylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5566303.png)
![3-[2-(dimethylamino)ethyl]-8-[4-(methylthio)benzoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5566305.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-(4-morpholinylmethyl)benzohydrazide](/img/structure/B5566308.png)
![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-1-hydroxy-2-naphthohydrazide](/img/structure/B5566309.png)
